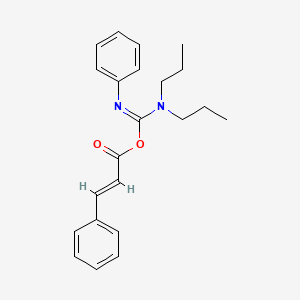
cinnamoyl N'-phenyl-N,N-dipropylimidocarbamate
Descripción general
Descripción
Cinnamoyl N'-phenyl-N,N-dipropylimidocarbamate, commonly known as CDCP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CDCP is a member of the imidocarbamate family and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of CDCP is not fully understood. However, studies have shown that CDCP inhibits the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an increase in the level of acetylcholine, which can improve cognitive function. CDCP has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. Inhibition of COX-2 can reduce inflammation and pain.
Biochemical and Physiological Effects
CDCP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the level of glutathione, an antioxidant that plays a crucial role in protecting cells from oxidative damage. CDCP has also been found to decrease the level of reactive oxygen species (ROS), which are known to cause cellular damage. In addition, CDCP has been shown to reduce the level of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). These cytokines play a crucial role in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDCP has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using standard techniques. CDCP is also soluble in common organic solvents, which makes it easy to work with in the lab. However, CDCP has some limitations. It has low water solubility, which can make it difficult to work with in aqueous solutions. In addition, CDCP has not been extensively studied in vivo, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on CDCP. One area of research is the development of new drugs based on CDCP. The antifungal, antibacterial, and antiviral activities of CDCP make it a promising candidate for the development of new drugs for the treatment of infectious diseases. Another area of research is the study of the mechanism of action of CDCP. Understanding the mechanism of action of CDCP can provide insights into its potential therapeutic applications. Finally, the in vivo efficacy and safety of CDCP need to be further studied to determine its potential for clinical use.
Conclusion
CDCP is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It exhibits a wide range of biological activities, including antifungal, antibacterial, and antiviral activities, as well as anti-inflammatory and antioxidant properties. CDCP has several advantages for lab experiments, including stability and solubility in organic solvents. However, its low water solubility and limited in vivo studies are limitations. Future research on CDCP should focus on the development of new drugs, the study of its mechanism of action, and the in vivo efficacy and safety of CDCP.
Aplicaciones Científicas De Investigación
CDCP has been extensively studied for its potential therapeutic applications. It has been found to exhibit antifungal, antibacterial, and antiviral activities. CDCP has also been shown to have anti-inflammatory and antioxidant properties. These properties make CDCP a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
(N'-phenyl-N,N-dipropylcarbamimidoyl) (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-3-17-24(18-4-2)22(23-20-13-9-6-10-14-20)26-21(25)16-15-19-11-7-5-8-12-19/h5-16H,3-4,17-18H2,1-2H3/b16-15+,23-22? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYILPZUNJAMNFH-DJUVAELLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=NC1=CC=CC=C1)OC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)C(=NC1=CC=CC=C1)OC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




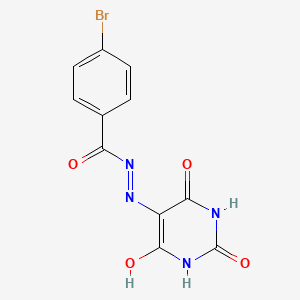
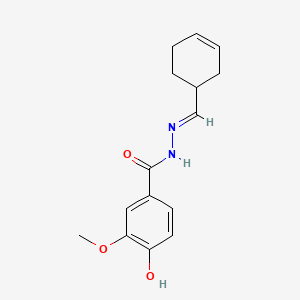
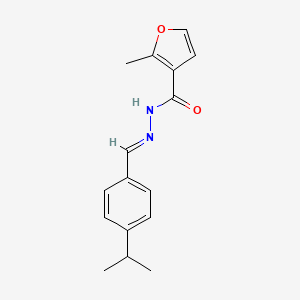
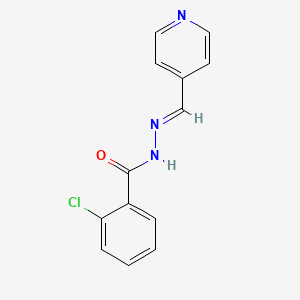
![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-4-nitrobenzohydrazide](/img/structure/B3856101.png)
![N-(4-iodophenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide](/img/structure/B3856106.png)
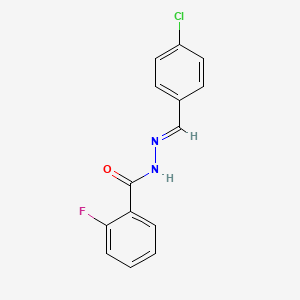



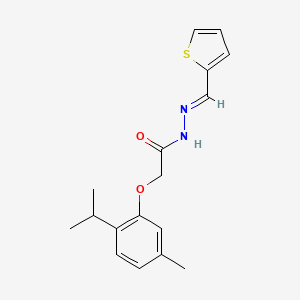
![2-(2,4-dichlorophenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B3856167.png)
![5-[(3-methylbenzoyl)amino]isophthalamide](/img/structure/B3856174.png)